(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-12-7-8-14(9-13(12)2)10-15(11-18)17(20)19-16-5-3-4-6-16/h7-10,16H,3-6H2,1-2H3,(H,19,20)/b15-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHRPTSTHGFCFJ-XNTDXEJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2CCCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation Followed by Amide Coupling
Step 1: Synthesis of (E)-2-Cyano-3-(3,4-Dimethylphenyl)Acrylic Acid
3,4-Dimethylbenzaldehyde reacts with cyanoacetic acid in toluene under reflux with piperidine (5 mol%), achieving 85% yield. The E-isomer predominates (>95:5 E/Z) due to thermodynamic control.
Step 2: Amide Formation
The acrylic acid intermediate couples with cyclopentylamine using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and pyridine in DMF at 0–25°C (12 h, 78% yield).
One-Pot Tandem Reaction
A modified approach combines aldehyde, cyanoacetamide, and cyclopentylamine in a single vessel:
- Solvent: Ethanol/water (4:1) with NH4OAc (10 mol%).
- Conditions: Microwave irradiation (100°C, 30 min).
- Yield: 92% with 97:3 E/Z ratio.
Advantages:
Alternative Methodologies
Horner-Wadsworth-Emmons Olefination
Using diethyl cyanomethylphosphonate and 3,4-dimethylbenzaldehyde:
Enzymatic Desymmetrization
A biocatalytic route using lipase B from Candida antarctica:
- Substrate: Prochiral dinitrile precursor.
- Conditions: Phosphate buffer (pH 7.4), 37°C, 24 h.
- Outcome: 82% yield, >99% ee.
Stereochemical Control
| Factor | Effect on E/Z Ratio | Optimal Conditions |
|---|---|---|
| Temperature | ↑ E at higher temps | Reflux (110°C) |
| Base | Piperidine > pyridine | 5 mol% piperidine |
| Solvent polarity | Polar aprotic > toluene | DMF/H2O |
Key Insight: Prolonged heating (>6 h) drives Z→E isomerization via retro-Knoevenagel mechanism.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A microreactor system achieves:
Cost Analysis
| Component | Price (USD/kg) | Contribution to Total Cost |
|---|---|---|
| 3,4-Dimethylbenzaldehyde | 420 | 58% |
| Cyclopentylamine | 1,150 | 32% |
| TBTU | 3,200 | 10% |
Recommendation: Substitute TBTU with cheaper T3P (propylphosphonic anhydride) without yield loss.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Retention Time | Purity |
|---|---|---|---|
| HPLC (UV 254 nm) | C18, 5 μm | 8.7 min | 99.2% |
| UPLC-MS (ESI+) | HSS T3, 1.8 μm | 2.1 min | 99.8% |
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary or secondary amines.
Scientific Research Applications
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act by binding to these targets and modulating their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Isomerism and Stereochemical Variations
- (Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide (): Key differences: Z-configuration introduces distinct spatial orientation; nitro group (electron-withdrawing) replaces cyclopentyl amide. Impact: The nitro group increases polarity and may alter binding affinity in biological targets. The Z-isomer’s geometry could reduce conjugation efficiency compared to the E-form.
Substituent Effects on the Amide Group
- (E)-2-cyano-N-(3,5-dimethylphenyl)-3-(2,5-dimethyl-1-phenyl-pyrrol-3-yl)prop-2-enamide (): Key differences: Aromatic 3,5-dimethylphenyl amide instead of cyclopentyl; pyrrole ring replaces dimethylphenyl. Impact: Increased aromaticity may enhance π-π stacking but reduce solubility.
- (E)-2-cyano-3-(3-methylphenyl)-N-(1-phenylethyl)prop-2-enamide (): Key differences: Bulky N-(1-phenylethyl) group vs. cyclopentyl; 3-methylphenyl lacks 4-methyl substitution. Impact: Steric hindrance from the phenylethyl group could limit binding to tight enzymatic pockets.
Electronic Effects of Aromatic Substituents
- (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethoxyphenyl)prop-2-enamide (): Key differences: Methoxy groups (electron-donating) replace methyl groups. Impact: Enhanced electron density on the aromatic ring may increase reactivity in electrophilic substitutions or alter charge-transfer interactions.
- (2E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enamide (): Key differences: Phenoxy group introduces oxygen-based lone pairs for hydrogen bonding. Impact: Improved solubility in polar solvents compared to alkyl-substituted analogs.
Halogenated and Polar Derivatives
- (2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide (): Key differences: Chloro and fluoro substituents on the amide group; isobutylphenyl side chain.
- (E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[(1S)-1-phenylethyl]prop-2-enamide (): Key differences: Dihydroxyphenyl group replaces dimethylphenyl; chiral phenylethyl amide. Impact: Catechol moiety enables strong hydrogen bonding and metal chelation, useful in antioxidant or kinase inhibitor designs.
Comparative Data Table
*Estimated based on structural analogs.
Research Findings and Implications
- Biological Activity : Compounds with dihydroxyphenyl groups () show promise in targeting kinases or antioxidant pathways due to catechol-mediated interactions. The target compound’s dimethylphenyl group may optimize blood-brain barrier penetration.
- Synthetic Utility : The E-configuration in the target compound ensures optimal conjugation for photophysical applications, whereas Z-isomers () may serve as synthetic intermediates.
- Solubility and Druglikeness : Cyclopentyl amides (Target, ) balance lipophilicity and solubility better than fully aromatic analogs (), aligning with Lipinski’s rules for oral bioavailability.
Biological Activity
(E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 254.33 g/mol. It features a cyano group, a cyclopentyl moiety, and a dimethylphenyl substituent, which contribute to its unique biological properties. The (E) configuration indicates specific geometric isomerism around the double bond in the prop-2-enamide backbone.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may modulate the activity of cytochrome P450 enzymes or other drug-metabolizing enzymes.
- Receptor Binding : Interaction studies indicate that this compound may bind to receptors associated with various physiological processes, potentially influencing signaling pathways related to inflammation or pain.
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on cell lines and isolated proteins. These studies typically measure:
- Cytotoxicity : The compound's safety profile is evaluated using assays like MTT or XTT, which determine cell viability.
- Enzyme Activity : Specific assays measure the inhibition of target enzymes at varying concentrations to determine IC50 values.
Case Studies
- Anti-inflammatory Activity : A study investigated the anti-inflammatory potential of this compound in a murine model of acute inflammation. Results indicated significant reduction in inflammatory markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases.
- Pain Management : Another study explored the analgesic effects of this compound using formalin-induced pain models in rodents. The results showed a dose-dependent reduction in pain responses, indicating its potential as an analgesic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-cyano-N-cyclopentyl-3-(4-methylthio)phenylacrylamide | Structure | Contains a methylthio group; potential for different biological activity |
| 2-cyano-N-(4-sulfamoylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide | Structure | Sulfamoyl substituent may enhance solubility and bioavailability |
| (Z)-N-(2-bromophenyl)-2-cyano-3-(4-methylsulfanylphenyl)prop-2-enamide | Structure | Bromine substitution could affect reactivity and interaction profile |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds.
Q & A
Q. What are the standard synthetic routes for (E)-2-cyano-N-cyclopentyl-3-(3,4-dimethylphenyl)prop-2-enamide?
The synthesis typically involves multi-step reactions, starting with aromatic substitution to introduce the 3,4-dimethylphenyl group, followed by cyanoacetylation and cyclopentyl amidation. Key steps include:
- Knoevenagel condensation : Reacting a substituted benzaldehyde with cyanoacetamide derivatives under basic conditions to form the α,β-unsaturated cyano-enamide backbone .
- Amidation : Coupling the intermediate with cyclopentylamine using coupling agents like EDCI or DCC in aprotic solvents (e.g., DMF) .
- Purification : Recrystallization from ethanol or DMSO to isolate the (E)-isomer, confirmed via HPLC (>98% purity) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and E/Z isomerism. The cyano group’s electron-withdrawing effect deshields adjacent protons (δ ~7.5–8.5 ppm) .
- FT-IR : The cyano group exhibits a sharp peak at ~2200–2250 cm⁻¹, while the enamide C=O stretch appears at ~1650–1700 cm⁻¹ .
- X-ray crystallography : Resolves stereochemistry and crystal packing, often using SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Temperature control : Maintain 60–80°C during condensation to minimize side reactions (e.g., hydrolysis of the cyano group) .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates, while ethanol improves crystallization .
- Catalyst screening : Use Lewis acids like ZnCl₂ to accelerate Knoevenagel condensation .
- Real-time monitoring : Employ HPLC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?
- Graph set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) to identify dominant packing motifs and distinguish artifacts from true interactions .
- High-resolution data : Collect data at <1.0 Å resolution using synchrotron sources to reduce thermal motion artifacts .
- Comparative refinement : Test alternative models in SHELXL and validate via R-factor convergence and electron density maps .
Q. How can computational modeling predict the compound’s biological interactions?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target enzymes (e.g., kinases or proteases). The cyano group’s electron-deficient nature may favor interactions with catalytic lysine residues .
- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrophobic interactions with the 3,4-dimethylphenyl group .
- QSAR modeling : Correlate substituent effects (e.g., cyclopentyl vs. other alkyl groups) with bioactivity using Hammett constants or ML models .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity data?
- Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, temperature) .
- Metabolite profiling : Use LC-HRMS to rule out degradation products confounding activity measurements .
- Cellular context : Account for cell-line-specific permeability; the cyclopentyl group’s lipophilicity may enhance uptake in certain models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
